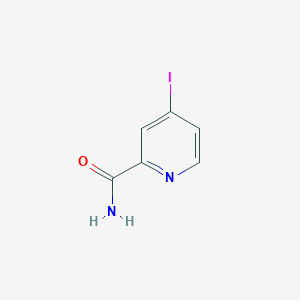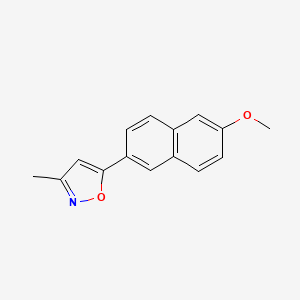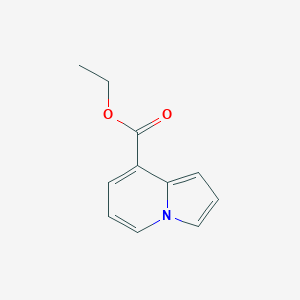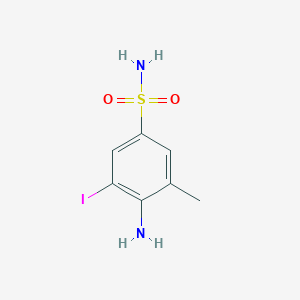
4-iodo-2-Pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-2-Pyridinecarboxamide is a heterocyclic organic compound with the molecular formula C6H5IN2O. It is a derivative of pyridine, where the carboxamide group is attached to the second position and an iodine atom is attached to the fourth position of the pyridine ring. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-Pyridinecarboxamide typically involves the iodination of 2-pyridinecarboxamide. One common method is the Sandmeyer reaction, where 2-pyridinecarboxamide is treated with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom at the fourth position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2-Pyridinecarboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridinecarboxylic acids or reduction to form pyridinecarboxylates.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include 4-azido-2-pyridinecarboxamide, 4-cyano-2-pyridinecarboxamide, and 4-thio-2-pyridinecarboxamide.
Oxidation: Products include 4-iodo-2-pyridinecarboxylic acid.
Reduction: Products include 4-iodo-2-pyridinecarboxylate.
Scientific Research Applications
4-Iodo-2-Pyridinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly in the treatment of tuberculosis and other bacterial infections.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 4-Iodo-2-Pyridinecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by inducing autophagy in macrophages. The compound acts as a prodrug, which is activated intracellularly by the hydrolytic action of enzymes such as AmiC, releasing the active moiety that exerts its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- Picolinic Acid (2-Pyridinecarboxylic Acid)
- Nicotinic Acid (3-Pyridinecarboxylic Acid)
- Isonicotinic Acid (4-Pyridinecarboxylic Acid)
Uniqueness
4-Iodo-2-Pyridinecarboxamide is unique due to the presence of the iodine atom at the fourth position, which imparts distinct chemical reactivity and biological activity compared to its non-iodinated counterparts. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H5IN2O |
|---|---|
Molecular Weight |
248.02 g/mol |
IUPAC Name |
4-iodopyridine-2-carboxamide |
InChI |
InChI=1S/C6H5IN2O/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,8,10) |
InChI Key |
UDLIRDDMIQQDJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1I)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13669840.png)
![2-Bromo-1-[3-(tert-butyl)phenyl]ethanone](/img/structure/B13669845.png)





![5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13669883.png)
![3-Methoxy-2,4-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669890.png)
